molecular formula C18H29NO3 B12623932 N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-56-1

N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide

Cat. No.: B12623932
CAS No.: 920277-56-1
M. Wt: 307.4 g/mol
InChI Key: UXFKLKOWCGXOLR-JRZJBTRGSA-N
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Description

N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a heptyl chain and a dihydroxybutan-2-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-heptylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (2S)-1,3-dihydroxybutan-2-amine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxybutan-2-yl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The heptyl chain can undergo halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutan-2-yl group can yield diketones, while reduction of the benzamide core can produce primary amines.

Scientific Research Applications

N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide
  • N-[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]-β-alanine
  • N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4]}

Uniqueness

N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its dihydroxybutan-2-yl group, in particular, provides multiple sites for chemical modification, making it a versatile compound for various applications .

This detailed overview highlights the significance of this compound in scientific research and its potential for future developments

Properties

CAS No.

920277-56-1

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14?,17-/m0/s1

InChI Key

UXFKLKOWCGXOLR-JRZJBTRGSA-N

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(C)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O

Origin of Product

United States

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